molecular formula C20H30N2O6S2 B2422266 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) CAS No. 1195748-61-8

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)

Cat. No.: B2422266
CAS No.: 1195748-61-8
M. Wt: 458.59
InChI Key: UJLCXASGERWFAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves the reaction of 4-methylpiperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound has been studied for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a building block for more complex drug molecules. Research indicates that derivatives of 4-methylpiperidin-4-amine exhibit biological activities, including enzyme inhibition and modulation of cellular functions, which are crucial in drug design .

Case Study:
A study on the synthesis of indole-2-carboxamide derivatives demonstrated that modifications to the piperidine structure significantly enhanced the compounds' potency against neurotropic alphaviruses. This suggests that 4-methylpiperidin-4-amine derivatives could be explored further for antiviral drug development .

Biological Research

Enzyme Interactions:
Research indicates that 4-methylpiperidin-4-amine bis(4-methylbenzenesulfonate) can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This property is particularly relevant in studying metabolic processes and signaling pathways in cells .

Case Study:
In a study focusing on targeted degradation of the oncogenic phosphatase SHP2, compounds derived from piperidine structures were shown to selectively induce degradation of SHP2 in leukemic cells. The results highlighted the potential of piperidine derivatives in cancer therapeutics .

Industrial Applications

Specialty Chemicals:
The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its ability to participate in chemical reactions makes it valuable in synthetic organic chemistry .

Case Study:
Research involving lead sulfide nano photocatalysts demonstrated that piperidine-based ligands could effectively facilitate the degradation of pollutants like rhodamine B. This application underscores the utility of 4-methylpiperidin-4-amine derivatives in environmental chemistry .

Data Table: Applications Overview

Application AreaSpecific UsesRelevant Studies
Medicinal ChemistryDrug synthesis and development,
Biological ResearchEnzyme inhibition and cellular signaling,
Industrial ApplicationsProduction of specialty chemicals,

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination chemistry .

Comparison with Similar Compounds

Uniqueness: 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its solubility and reactivity compared to simpler piperidine derivatives. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Biological Activity

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C13_{13}H18_{18}N2_2O6_6S2_2
  • CAS Number: 1195748-61-8

The compound consists of a piperidine ring with a methyl group at the 4th position and two p-toluenesulfonate (tosylate) groups attached to the amine nitrogen atoms. The presence of the piperidine structure suggests a potential for various pharmacological activities, as piperidine derivatives are commonly found in bioactive compounds.

Pharmacological Properties

  • Antimicrobial Activity:
    • Compounds similar to 4-Methylpiperidin-4-amine have been shown to possess antimicrobial properties, indicating potential effectiveness against various pathogens.
  • Anti-inflammatory Effects:
    • The sulfonamide component may contribute to anti-inflammatory activities, which are beneficial in treating inflammatory diseases.
  • Antitumor Activity:
    • Preliminary studies suggest that derivatives of piperidine may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticonvulsantPotential reduction in seizure frequency
Anti-inflammatoryReduction in inflammatory markers
AntitumorInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of similar piperidine derivatives against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases.
  • Neuropharmacological Studies:
    Research into related compounds demonstrated effects on neurotransmitter systems, particularly dopamine and serotonin pathways, indicating possible applications in treating psychiatric disorders.
  • Cancer Research:
    Investigations into the anticancer properties revealed that certain piperidine derivatives could induce apoptosis in cancer cell lines through modulation of the PI3K/Akt pathway, highlighting their potential as chemotherapeutic agents.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCXASGERWFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (1.96 g, 9.15 mmol) in MeOH (15.2 mmol) was added dropwise over 30 minutes to a solution of p-toluenesulfonic acid monohydrate (4.00 g, 21.0 mmol) in 2-propanol (7.9 mL) at 60° C. The reaction mixture was then heated to 60° C. for 16 h. After cooling to 0° C. the precipitate was filtered off and washed with 2-propanol and dried to give the title compound (3.91 g, 93%) as a white solid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
15.2 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Yield
93%

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